molecular formula C13H9F3N2O2 B14708111 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide CAS No. 22122-95-8

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

Cat. No.: B14708111
CAS No.: 22122-95-8
M. Wt: 282.22 g/mol
InChI Key: MGIKRPYSZCQPPP-UHFFFAOYSA-N
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Description

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide is a heterocyclic compound with a complex structure that includes a pyridine ring substituted with phenyl, trifluoromethyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzaldehyde and a nitrile compound, the reaction proceeds through a series of steps including condensation, cyclization, and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide involves its interaction with molecular targets in biological systems. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group.

Properties

CAS No.

22122-95-8

Molecular Formula

C13H9F3N2O2

Molecular Weight

282.22 g/mol

IUPAC Name

2-oxo-6-phenyl-4-(trifluoromethyl)-1H-pyridine-3-carboxamide

InChI

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-6-9(7-4-2-1-3-5-7)18-12(20)10(8)11(17)19/h1-6H,(H2,17,19)(H,18,20)

InChI Key

MGIKRPYSZCQPPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C(=O)N)C(F)(F)F

Origin of Product

United States

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